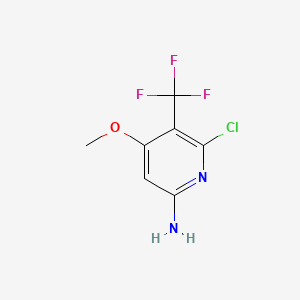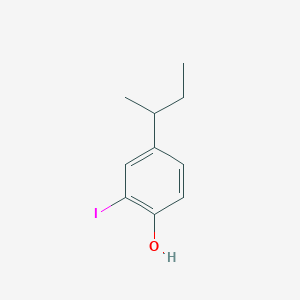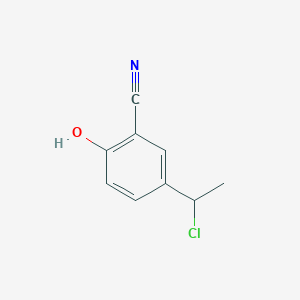
5-(1-Chloroethyl)-2-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Chloroethyl)-2-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxy group, a nitrile group, and a 1-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with 1-chloroethyl reagents under specific conditions. One common method involves the use of 1-chloroethyl chloroformate as a reagent, which reacts with 2-hydroxybenzonitrile in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Chloroethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyethyl derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Hydroxyethyl Derivatives: Formed from nucleophilic substitution reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
5-(1-Chloroethyl)-2-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-Chloroethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzonitrile: Lacks the 1-chloroethyl group but shares similar structural features.
2-Hydroxybenzonitrile: Lacks both the chloroethyl and chloro groups.
5-(1-Chloroethyl)-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
5-(1-Chloroethyl)-2-hydroxybenzonitrile is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
5-(1-chloroethyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-6(10)7-2-3-9(12)8(4-7)5-11/h2-4,6,12H,1H3 |
Clave InChI |
YBFUEBXMUCYKFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
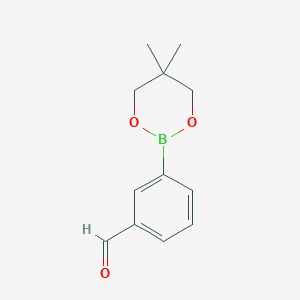
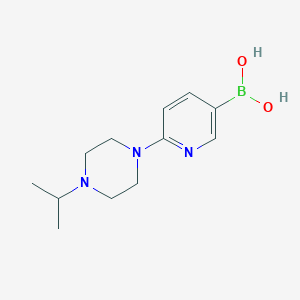


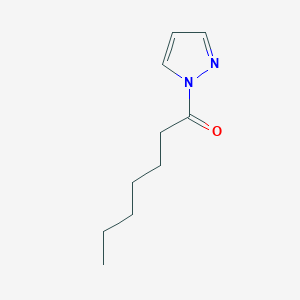
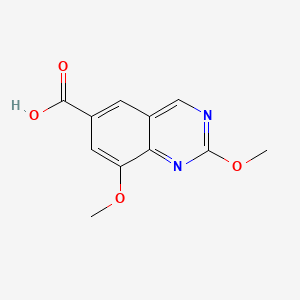
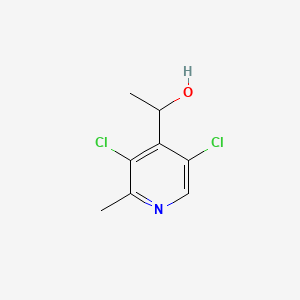
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
